N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(heptan-4-ylidene)hydrazinyl]-2-oxoacetamide
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Properties
Molecular Formula |
C19H29N3O4 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(heptan-4-ylideneamino)oxamide |
InChI |
InChI=1S/C19H29N3O4/c1-5-7-15(8-6-2)21-22-19(24)18(23)20-12-11-14-9-10-16(25-3)17(13-14)26-4/h9-10,13H,5-8,11-12H2,1-4H3,(H,20,23)(H,22,24) |
InChI Key |
HQVBXORFANZSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE depend on the specific reaction type. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE include:
- N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE
- N-ACETYL-3,4-DIMETHOXYPHENETHYLAMINE
- N-ACETYLOMOVERATRYLAMINE
Uniqueness
What sets N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[N’-(HEPTAN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE apart from similar compounds is its unique combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
